molecular formula C12H18BNO2 B1439301 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1101205-22-4

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1439301
CAS No.: 1101205-22-4
M. Wt: 219.09 g/mol
InChI Key: QURLLHHERKWUHA-UHFFFAOYSA-N
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Description

“5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group and at the 5th position by a methyl group .


Synthesis Analysis

The synthesis of such compounds typically involves borylation, which is the process of introducing a boron atom into a molecule. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring, a methyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can undergo hydroboration, which is the addition of a boron-hydrogen bond to a carbon-carbon multiple bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its structure. For instance, its boiling point can be estimated to be around 383.9±27.0 °C, and its density is approximately 1.12 g/mL .

Scientific Research Applications

1. Crystal Structure and DFT Study

The compound, along with related boric acid ester intermediates, has been studied for its crystal structure using X-ray diffraction and Density Functional Theory (DFT). This research provides insights into the molecular structures, electrostatic potential, and frontier molecular orbitals of these compounds, revealing some of their physicochemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

2. Bifunctional Building Block in Combinatorial Chemistry

A pyridin-2-ylboron derivative, related to 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been identified as a new bifunctional building block for combinatorial chemistry. It differs from its regioisomer in the orientation of the dioxaborolane ring relative to the pyridine ring and in the bond angles of the BO2 group (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).

3. Synthesis and Vibrational Properties Studies

The compound has been synthesized and characterized for its vibrational properties using FT-IR, NMR, and MS spectroscopies. This research contributes to understanding the molecular structure and conformation of such compounds, as confirmed by X-ray single crystal diffraction and DFT calculations (Wu, Chen, Chen, & Zhou, 2021).

4. Suzuki Coupling in Medicinal Chemistry

The compound has been utilized in the optimized synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines via Suzuki coupling. This method is applicable in both high-throughput chemistry and large-scale synthesis, which is significant for medicinal chemistry (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).

5. Application in Fluoride Shuttle Batteries

A boron-based compound, closely related to the this compound, has been examined as an electrolyte additive in fluoride shuttle batteries. This research highlights the effects of the acidity strength of borates on the electrochemical compatibility of the batteries (Kucuk & Abe, 2020).

Properties

IUPAC Name

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-9-6-7-10(14-8-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURLLHHERKWUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655170
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101205-22-4
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylpyridine-2-boronic acid, pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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